[2,6-Dinitro-4-(2-oxopyrrolidin-1-yl)phenyl] propan-2-yl carbonate
Overview
Description
[2,6-Dinitro-4-(2-oxopyrrolidin-1-yl)phenyl] propan-2-yl carbonate is a complex organic compound characterized by the presence of a pyrrolidinone ring and nitro groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require careful control of temperature and pH to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize yield and efficiency. Catalysts such as Ru/Al2O3 in toluene have been reported to be effective in similar synthetic processes .
Chemical Reactions Analysis
Types of Reactions
[2,6-Dinitro-4-(2-oxopyrrolidin-1-yl)phenyl] propan-2-yl carbonate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamine derivatives.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
[2,6-Dinitro-4-(2-oxopyrrolidin-1-yl)phenyl] propan-2-yl carbonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of [2,6-Dinitro-4-(2-oxopyrrolidin-1-yl)phenyl] propan-2-yl carbonate involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the pyrrolidinone ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dinitro-4-(2-oxo-1-pyrrolidinyl)phenyl isopropyl carbonate
- 1H-pyrrolo[2,3-b]pyridine derivatives
Uniqueness
[2,6-Dinitro-4-(2-oxopyrrolidin-1-yl)phenyl] propan-2-yl carbonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[2,6-dinitro-4-(2-oxopyrrolidin-1-yl)phenyl] propan-2-yl carbonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O8/c1-8(2)24-14(19)25-13-10(16(20)21)6-9(7-11(13)17(22)23)15-5-3-4-12(15)18/h6-8H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNKZTYHDCABGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)OC1=C(C=C(C=C1[N+](=O)[O-])N2CCCC2=O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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